molecular formula C20H15ClFN5O2S B2422348 N1-(2-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 897757-94-7

N1-(2-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No. B2422348
CAS RN: 897757-94-7
M. Wt: 443.88
InChI Key: LFNXTGMUOWWNSP-UHFFFAOYSA-N
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Description

N1-(2-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H15ClFN5O2S and its molecular weight is 443.88. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization and Synthesis

  • Isostructural Analysis : Kariuki et al. (2021) synthesized related compounds and performed structural characterization, revealing isostructural properties with triclinic symmetry. These findings provide insights into the molecular geometry of such compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
  • Synthesis of Structural Analogs : Gündoğdu et al. (2017) designed and synthesized structural analogs as cytotoxic agents, exploring their potential in cancer treatment (Gündoğdu, Aytaç, Müller, Tozkoparan, & Kaynak, 2017).

Pharmacological Properties

  • Anticancer Potential : Lesyk et al. (2007) conducted a study on the anticancer evaluation of new thiazolo[3,2-b][1,2,4]triazol-6-ones, indicating their potential efficacy in treating various cancer cell lines (Lesyk, Vladzimirska, Holota, Zaprutko, & Gzella, 2007).
  • Antibacterial Activity : Bărbuceanu et al. (2009) synthesized a series of compounds incorporating thiazolo[3,2-b][1,2,4]triazole and tested their antibacterial effects, showing potential in combating bacterial infections (Bărbuceanu, Almajan, Şaramet, Draghici, Tarcomnicu, & Băncescu, 2009).

Biochemical Research

  • Ethanol-Induced Oxidative Stress : Aktay et al. (2005) investigated thiazolo[3,2-b]-1,2,4-triazoles for preventing ethanol-induced oxidative stress in mice, suggesting therapeutic potential in managing such conditions (Aktay, Tozkoparan, & Ertan, 2005).

Synthesis Methods

  • Ultrasound Promoted Synthesis : Kumar and Sharma (2017) developed an efficient, eco-friendly synthesis method for benzofuran substituted thiazolo[3,2-b][1,2,4]triazoles, showcasing advancements in green chemistry (Kumar & Sharma, 2017).

Mechanism of Action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives, have been found to exhibit significant activity against urease-positive microorganisms . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . It is a virulence factor found in various pathogenic microorganisms .

Mode of Action

Similar compounds have been found to inhibit the urease enzyme, thereby preventing the hydrolysis of urea . This inhibition could potentially disrupt the metabolic processes of urease-positive microorganisms, leading to their eventual death or growth inhibition .

Biochemical Pathways

The compound likely affects the urease-catalyzed hydrolysis pathway. By inhibiting the urease enzyme, the compound prevents the breakdown of urea into ammonia and carbon dioxide . This disruption can affect the pH balance within the microorganism, which can lead to a variety of downstream effects, including impaired metabolic function and growth inhibition .

Pharmacokinetics

In silico pharmacokinetic studies of similar compounds have been summarized , suggesting that these compounds may have favorable pharmacokinetic properties.

Result of Action

The result of the compound’s action would likely be the inhibition of growth or death of urease-positive microorganisms . By inhibiting the urease enzyme, the compound disrupts a critical metabolic pathway, which can lead to a variety of downstream effects that impair the microorganism’s ability to survive and proliferate .

properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN5O2S/c21-15-3-1-2-4-16(15)24-19(29)18(28)23-10-9-14-11-30-20-25-17(26-27(14)20)12-5-7-13(22)8-6-12/h1-8,11H,9-10H2,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNXTGMUOWWNSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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